2-(3,4-dimethoxyphenyl)-N-[2-(2-methyl-1H-indol-1-yl)ethyl]acetamide
Description
2-(3,4-Dimethoxyphenyl)-N-[2-(2-methyl-1H-indol-1-yl)ethyl]acetamide is a synthetic acetamide derivative featuring a 3,4-dimethoxyphenyl group and a 2-methylindole moiety connected via an ethyl-acetamide backbone. The compound’s structural complexity arises from the combination of methoxy-substituted aromatic rings and a methylated indole system, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-(2-methylindol-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-15-12-17-6-4-5-7-18(17)23(15)11-10-22-21(24)14-16-8-9-19(25-2)20(13-16)26-3/h4-9,12-13H,10-11,14H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZUPWKERCHGFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCNC(=O)CC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-[2-(2-methyl-1H-indol-1-yl)ethyl]acetamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the indole reacts with 3,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Acetamide Linkage: The final step involves the reaction of the intermediate product with acetic anhydride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-N-[2-(2-methyl-1H-indol-1-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the indole ring or other reducible functional groups.
Substitution: Nucleophilic substitution reactions can occur at the acetamide nitrogen or the aromatic rings, using reagents such as alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Alkyl halides, sulfonyl chlorides, or other electrophilic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various reduced derivatives of the indole ring.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-N-[2-(2-methyl-1H-indol-1-yl)ethyl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory effects.
Medicine: Research may focus on its potential as a drug candidate, particularly in the development of new therapeutic agents targeting specific diseases.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[2-(2-methyl-1H-indol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The indole moiety may interact with various receptors or enzymes, modulating their activity. The dimethoxyphenyl group can influence the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through its interactions with biological macromolecules, leading to changes in cellular processes.
Comparison with Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide
- Structure : Features a 2-oxoacetamide bridge and indol-3-yl group.
Pesticide-Related Acetamides (e.g., Alachlor, Pretilachlor)
- Structure : Simple chloro- and methoxy-substituted acetamides (e.g., 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide).
- Function: Herbicidal activity correlates with chloro and methoxy substituents on the phenyl ring.
Heterocyclic Modifications
Benzothiazole-Containing Acetamides (EP3348550A1)
Indole-Substituted Acetamides
- Example : N-[2-[2-(4-methylphenyl)-1H-indol-3-yl]ethyl]acetamide (CAS 823821-78-9).
- Comparison : The 4-methylphenyl group on indole-3-yl may enhance lipophilicity, whereas the target compound’s 2-methylindol-1-yl group could influence steric interactions in binding pockets .
Conformational and Crystallographic Insights
Crystal Structures of Related Acetamides
- Example : 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide.
- Findings : Conformational flexibility varies with substituents; dihedral angles between aromatic rings range from 44.5° to 77.5°, affecting molecular packing and solubility .
- Relevance : The target compound’s 3,4-dimethoxyphenyl and indole groups may adopt distinct conformations, influencing crystallinity and intermolecular interactions.
Biological Activity
2-(3,4-dimethoxyphenyl)-N-[2-(2-methyl-1H-indol-1-yl)ethyl]acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structure, which combines a dimethoxyphenyl moiety with an indole derivative, suggesting possible interactions with various biological targets.
Chemical Structure
The chemical formula for this compound is . The structure features:
- A 3,4-dimethoxyphenyl group
- An indole group with a methyl substitution
- An acetamide linkage
Biological Activity Overview
Research into the biological activity of this compound indicates several promising effects:
1. Anticancer Properties
Studies have shown that compounds similar to this compound exhibit significant anticancer activities. For instance:
- Cytotoxicity : In vitro assays demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.
- Structure-Activity Relationship (SAR) : Modifications in the phenyl and indole rings can enhance or diminish the anticancer efficacy. For example, the presence of electron-donating groups has been correlated with increased activity against specific cancer types .
2. Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties, as indicated by:
- Inhibition of COX Enzymes : Similar compounds have shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. IC50 values for related compounds ranged from 19 to 42 μM against COX-1 and COX-2 respectively .
3. Antimicrobial Activity
There is emerging evidence suggesting antimicrobial properties:
- Bacterial Inhibition : Some derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .
Research Findings and Case Studies
A selection of studies highlights the biological activities associated with this compound:
The biological effects of this compound are believed to be mediated through:
- Enzyme Interaction : Binding to specific enzymes involved in metabolic pathways.
- Receptor Modulation : Altering receptor activities that lead to downstream signaling changes.
- Gene Expression Modification : Influencing expression levels of genes associated with apoptosis and inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
